molecular formula C14H14N4O2S B3139909 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-phenylcarbamate CAS No. 477859-39-5

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-phenylcarbamate

Cat. No. B3139909
CAS RN: 477859-39-5
M. Wt: 302.35 g/mol
InChI Key: AOUUMBPBMVOBSP-UHFFFAOYSA-N
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Description

The compound seems to be related to a class of molecules that use the thiazolo[3,2-b][1,2,4]triazole-6-one scaffold . These molecules have been studied for their potential anticancer properties .


Synthesis Analysis

While specific synthesis information for this compound was not found, related compounds have been synthesized using three-component and three-stage synthetic protocols .


Molecular Structure Analysis

The molecule consists of the eight-membered thiazolo[3,2-b][1,2,4]triazol-6(5H)-one system . The fused bicyclic system is approximately planar .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research by Nikpour and Motamedi (2015) explored the synthesis of related [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol compounds, highlighting methods for creating similar complex structures (Nikpour & Motamedi, 2015).

  • Chemical Reactions and Derivatives : El-Sherief et al. (2011) demonstrated reactions with cyano compounds to create derivatives of thiazolo[3,2-b][1,2,4]triazoles, which are structurally related to the target compound (El-Sherief, Hozien, EL-Mahdy & Sarhan, 2011).

Biological and Pharmacological Applications

  • Anticancer Activity : A study by Lesyk et al. (2007) on related thiazolo[3,2-b][1,2,4]triazoles revealed potential anticancer properties, indicating a potential research avenue for the target compound (Lesyk, Vladzimirska, Holota, Zaprutko & Gzella, 2007).

  • Antimicrobial and Antifungal Properties : Gomha and Riyadh (2011) found that certain [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have antimicrobial and antifungal effects, suggesting similar capabilities in the target compound (Gomha & Riyadh, 2011).

  • Insecticidal and Antibacterial Activities : Holla et al. (2006) explored the insecticidal and antibacterial activities of triazolo[3,4-b][1,3,4]thiadiazoles, indicating potential uses for the target compound in these areas (Holla, Prasanna, Poojary, Rao & Shridhara, 2006).

Additional Applications

  • Synthetic Modifications : The work of Sarhan et al. (2008) on modifying 1,2,4-triazole structures, including thiazolo[3,2-b][1,2,4]triazoles, can provide insights into modifying the target compound for specific applications (Sarhan, Elsherif, Mahmoud & Habib, 2008).

  • Structural Analyses : Research by Dong et al. (2005) on the crystal structure of related compounds could inform the structural analysis of the target compound, which is essential in understanding its chemical and biological properties (Dong & Wang, 2005).

Mechanism of Action

Some compounds in this class have shown excellent anticancer properties at 10 μM . One compound showed superior Top1 inhibitory activity compared with the powerful natural Top1-inhibitor camptothecin .

properties

IUPAC Name

1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-9-12(21-13-15-8-16-18(9)13)10(2)20-14(19)17-11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUUMBPBMVOBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(C)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-phenylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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